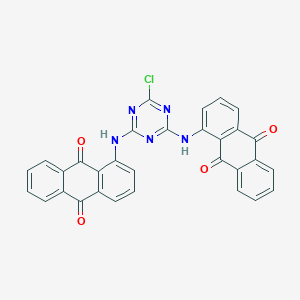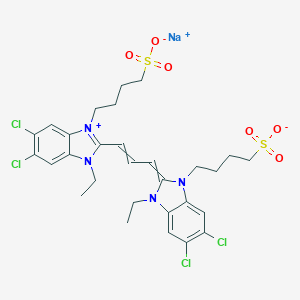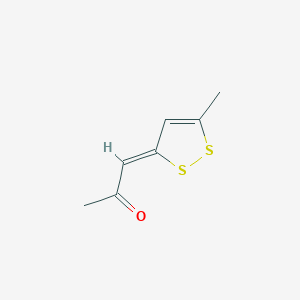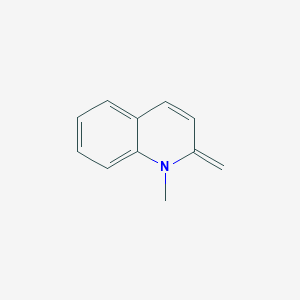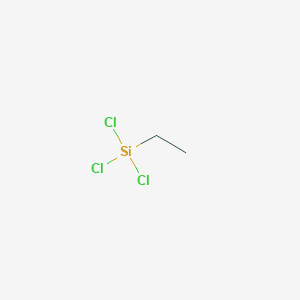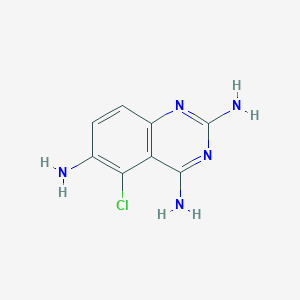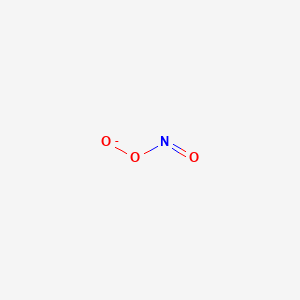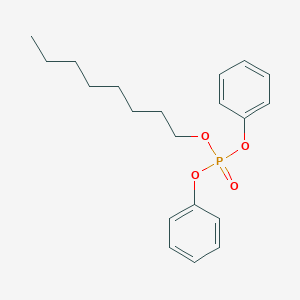![molecular formula C16H15NO2 B093461 N-[2-(2-Oxopropyl)phenyl]benzamide CAS No. 19051-04-8](/img/structure/B93461.png)
N-[2-(2-Oxopropyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-Oxopropyl)phenyl]benzamide, also known as OPB-9195, is a chemical compound that has gained considerable interest in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides and is known to exhibit potent anti-inflammatory and analgesic properties.
Wirkmechanismus
The exact mechanism of action of N-[2-(2-Oxopropyl)phenyl]benzamide is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to be involved in the inflammatory response. By inhibiting COX-2 activity, N-[2-(2-Oxopropyl)phenyl]benzamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemische Und Physiologische Effekte
N-[2-(2-Oxopropyl)phenyl]benzamide has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models. It has also been found to possess anti-tumor properties, making it a potential candidate for cancer therapy. Additionally, this compound has been shown to exhibit good pharmacokinetic properties, with high bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-[2-(2-Oxopropyl)phenyl]benzamide in lab experiments is its potent anti-inflammatory and analgesic effects, which make it a potential candidate for the treatment of various inflammatory and painful conditions. Additionally, this compound has been shown to possess anti-tumor properties, making it a potential candidate for cancer therapy. However, one of the limitations of using this compound in lab experiments is its relatively high cost, which may limit its widespread use in research studies.
Zukünftige Richtungen
There are several future directions for the research on N-[2-(2-Oxopropyl)phenyl]benzamide. One potential direction is to further investigate its anti-tumor properties and its potential use in cancer therapy. Another potential direction is to investigate its potential use in the treatment of other inflammatory and painful conditions. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations of its use.
Conclusion
N-[2-(2-Oxopropyl)phenyl]benzamide is a chemical compound that has gained considerable interest in the field of scientific research due to its potential therapeutic applications. It exhibits potent anti-inflammatory and analgesic properties and has been shown to possess anti-tumor properties as well. While there are some limitations to its use in lab experiments, there are several future directions for research on this compound, including investigating its potential use in cancer therapy and other inflammatory and painful conditions.
Synthesemethoden
The synthesis of N-[2-(2-Oxopropyl)phenyl]benzamide involves the condensation of 2-acetylphenylboronic acid with 2-bromoacetophenone in the presence of a palladium catalyst. The resulting product is then subjected to a reaction with benzoyl chloride to obtain N-[2-(2-Oxopropyl)phenyl]benzamide in high yields.
Wissenschaftliche Forschungsanwendungen
N-[2-(2-Oxopropyl)phenyl]benzamide has shown promising results in various scientific research studies. It has been found to exhibit potent anti-inflammatory and analgesic effects, which make it a potential candidate for the treatment of various inflammatory and painful conditions. Additionally, this compound has also been shown to possess anti-tumor properties, making it a potential candidate for cancer therapy.
Eigenschaften
CAS-Nummer |
19051-04-8 |
|---|---|
Produktname |
N-[2-(2-Oxopropyl)phenyl]benzamide |
Molekularformel |
C16H15NO2 |
Molekulargewicht |
253.29 g/mol |
IUPAC-Name |
N-[2-(2-oxopropyl)phenyl]benzamide |
InChI |
InChI=1S/C16H15NO2/c1-12(18)11-14-9-5-6-10-15(14)17-16(19)13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,17,19) |
InChI-Schlüssel |
PVZBUWPOEZQFLH-UHFFFAOYSA-N |
SMILES |
CC(=O)CC1=CC=CC=C1NC(=O)C2=CC=CC=C2 |
Kanonische SMILES |
CC(=O)CC1=CC=CC=C1NC(=O)C2=CC=CC=C2 |
Synonyme |
N-[2-(2-Oxopropyl)phenyl]benzamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



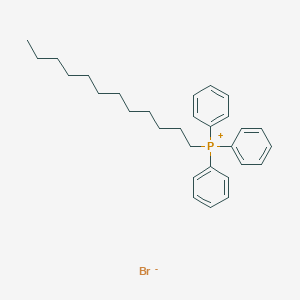
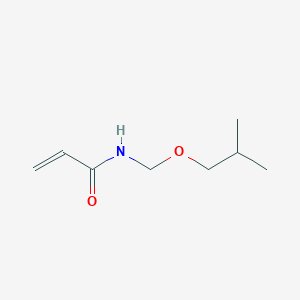
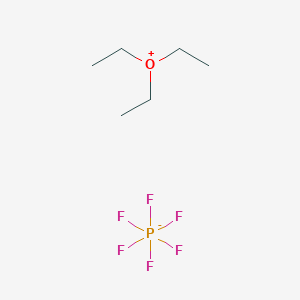
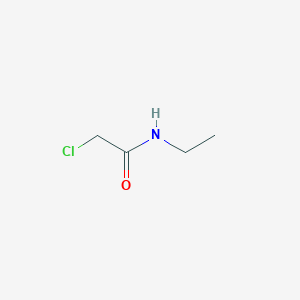
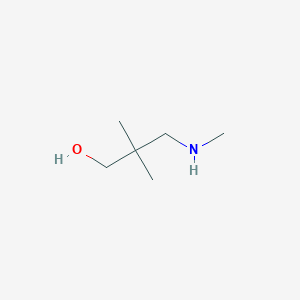
![1-ethyl-2-[3-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-propenyl]naphtho[1,2-d]thiazolium iodide](/img/structure/B93388.png)
